molecular formula C9H14O3 B13882364 Ethyl 3-formylcyclopentane-1-carboxylate

Ethyl 3-formylcyclopentane-1-carboxylate

Cat. No.: B13882364
M. Wt: 170.21 g/mol
InChI Key: WZFBBSHFFGLSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-formylcyclopentane-1-carboxylate is an organic compound with a cyclopentane ring substituted with a formyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-formylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 3-carboxycyclopentane-1-carboxylate.

    Reduction: Ethyl 3-hydroxymethylcyclopentane-1-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and formyl groups.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-formylcyclopentane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons to form a hydroxymethyl group.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-formylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.

    Methyl 3-formylcyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of a cyclopentane ring, formyl group, and ethyl ester group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-formylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)8-4-3-7(5-8)6-10/h6-8H,2-5H2,1H3

InChI Key

WZFBBSHFFGLSBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.